chemical structure and properties of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
chemical structure and properties of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Application of Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
Executive Summary
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate (CAS: 852475-62-8) is a highly functionalized, privileged heterocyclic building block[1]. Characterized by a "push-pull" electronic system across a 1-methylpyrrole core, this intermediate is critically utilized in the rational design of epigenetic modulators—most notably, Class IIa-selective Histone Deacetylase (HDAC) inhibitors[2]. This whitepaper deconstructs the structural rationale, regioselective synthesis, and downstream functionalization of this compound for researchers engaged in advanced medicinal chemistry and oncology drug development.
Chemical Identity and Physicochemical Profile
The molecule features a central pyrrole ring substituted at three strategic positions: an N-methyl group (C1) that provides electron density, an α,β -unsaturated ethyl ester (acrylate) at C2 acting as an electron-withdrawing group (EWG), and a reactive formyl group at C4[3]. This specific geometry is essential for orienting downstream derivatives within the narrow, hydrophobic active-site channel of zinc-dependent HDAC enzymes[2].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate |
| CAS Registry Number | 852475-62-8 |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Key Structural Motifs | 1-methylpyrrole core, C2-acrylate linker, C4-aldehyde |
Structural Rationale & Synthetic Regioselectivity
The synthesis of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate relies on the precise electronic manipulation of the pyrrole ring. The standard synthetic route employs a Vilsmeier-Haack formylation of the precursor, ethyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate[2].
Mechanistic Causality: Unsubstituted pyrrole is highly nucleophilic and undergoes electrophilic aromatic substitution predominantly at the C2/C5 positions. However, the presence of the electron-withdrawing acrylate group at C2 deactivates the ring and sterically blocks one α -position. When exposed to the Vilsmeier reagent (a chloroiminium ion), the electrophilic attack is directed to the C4 and C5 positions. The C4 position is heavily favored as the major product because the resulting Wheland intermediate is more effectively stabilized by resonance, and it avoids the steric clash associated with the adjacent N-methyl group at C5[2].
Fig 1. Regioselective Vilsmeier-Haack formylation workflow for the C4-aldehyde synthesis.
Application in Epigenetic Drug Development
In the context of HDAC inhibitors, the pyrrole-acrylate scaffold acts as a rigid, shape-matched linker. The C4-formyl group serves as the primary attachment point for bulky "cap" groups (e.g., via aldol condensation with aryl ketones) that interact with the surface of the HDAC enzyme[4]. Conversely, the C2-acrylate is eventually hydrolyzed and converted into a hydroxamic acid—the Zinc-Binding Group (ZBG) that chelates the catalytic Zn2+ ion in the enzyme's active site, leading to chromatin relaxation and tumor suppressor gene transcription[2].
Fig 2. Pharmacological pathway of HDAC inhibitors derived from the pyrrole-acrylate scaffold.
Validated Experimental Protocols
Protocol A: Regioselective Vilsmeier-Haack Formylation[2]
Objective: Synthesize ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate from the unsubstituted acrylate precursor.
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Electrophile Generation: In a flame-dried, argon-purged flask, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.
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Causality: Dropwise addition strictly controls the highly exothermic formation of the chloroiminium ion and prevents the degradation of DMF. Oxalyl chloride is preferred over POCl3 to facilitate a cleaner reaction profile driven by the evolution of CO and CO2 gases.
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Substrate Addition: Dissolve ethyl (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
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Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
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Causality: The electron-withdrawing nature of the C2-acrylate reduces the nucleophilicity of the pyrrole, necessitating extended stirring compared to unactivated pyrroles.
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Quenching & Hydrolysis: Pour the mixture onto crushed ice and slowly add saturated aqueous NaHCO3 until the pH reaches ~7.5.
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Causality: Mild basic hydrolysis converts the iminium intermediate to the target aldehyde without prematurely hydrolyzing the C2-ethyl ester.
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Validation (Self-Validating QC): Extract with ethyl acetate. The reaction is deemed complete when TLC (Hexanes/EtOAc 7:3) confirms the disappearance of the starting material ( Rf ~0.6) and the appearance of a UV-active product spot ( Rf ~0.4). Confirm regioselectivity via 1H -NMR (appearance of an aldehydic proton singlet at ~9.6 ppm and a single pyrrole aromatic proton, confirming substitution).
Protocol B: Aldol Condensation for HDAC Cap Installation[4]
Objective: Condense the C4-formyl group with an aryl ketone to build the (aryloxopropenyl)pyrrolyl scaffold.
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Base Preparation: Dissolve sodium metal in anhydrous ethanol to generate a fresh 0.5 M sodium ethoxide solution.
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Condensation: Add ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate (1.0 eq) and the target methyl aryl ketone (e.g., 4-aminoacetophenone) (1.1 eq) to the basic solution.
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Propagation: Stir at room temperature for 12 hours. The enolate of the ketone attacks the highly electrophilic C4-aldehyde, followed by spontaneous dehydration to form a stable, conjugated α,β -unsaturated enone.
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Validation (Self-Validating QC): Acidify the mixture to pH 6 with 1M HCl to halt the reaction. Filter the resulting precipitate. LC-MS must show the target [M+H]+ mass peak, and IR spectroscopy should confirm the disappearance of the distinct aldehyde carbonyl stretch (~1680 cm−1 ) and the appearance of a conjugated ketone stretch (~1650 cm−1 ).
Protocol C: Reductive Amination for Bridged Cyclic Derivatives[5]
Objective: Install bulky aliphatic caps (e.g., adamantane) for specialized HDAC isoform targeting.
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Imine Formation: Mix ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate (1.0 eq) and adamantan-1-amine (2.0 eq) in anhydrous methanol. Stir at room temperature for 3 hours.
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Reduction: Cool the mixture to 5 °C. Add sodium borohydride ( NaBH4 ) (1.5 eq) portion-wise.
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Causality: Maintaining a temperature of 5 °C during the hydride addition is critical to selectively reduce the imine without reducing the sensitive C2-acrylate double bond.
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Validation (Self-Validating QC): Stir for an additional 30 minutes. Quench with water. The successful formation of the secondary amine is validated by 1H -NMR, specifically noting the shift of the C4-substituent from an aldehydic proton (~9.6 ppm) to a methylene doublet (~3.8 ppm) coupled to the newly formed amine.
References
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NextSDS Database. "(E)-ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate — Chemical Substance Information." NextSDS. 1
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Mai, A., et al. "Class II (IIa)-Selective Histone Deacetylase Inhibitors. 1. Synthesis and Biological Evaluation of Novel (Aryloxopropenyl)pyrrolyl Hydroxyamides." Journal of Medicinal Chemistry, ACS Publications, 2005.
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Labella, D. "Design, Synthesis and Biological Evaluation of Novel Epigenetic Modulators." Sapienza University of Rome Institutional Repository, 2014.
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"Novel bridged cyclic compounds as histone deacetylase inhibitors." US Patent US20110212943A1, Google Patents, 2011.

